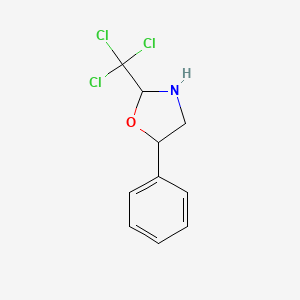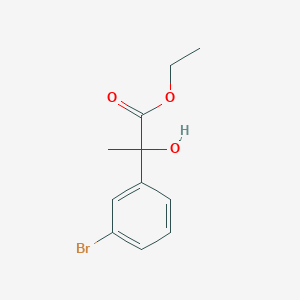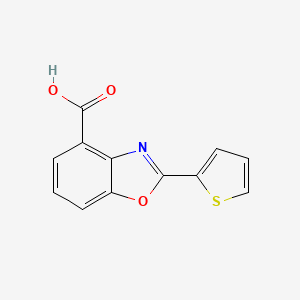
(5-Phenyl-4,5-dihydro-1,2-oxazol-3-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Phenyl-4,5-dihydro-1,2-oxazol-3-yl)methanol is a heterocyclic compound that features an isoxazoline ring with a hydroxymethyl group at the 3-position and a phenyl group at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-Phenyl-4,5-dihydro-1,2-oxazol-3-yl)methanol typically involves the cyclization of appropriate precursors. One common method is the reaction of hydroxylamine with α,β-unsaturated carbonyl compounds, followed by cyclization to form the isoxazoline ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an organic solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(5-Phenyl-4,5-dihydro-1,2-oxazol-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 3-(Carboxymethyl)-5-phenyl-2-isoxazoline.
Reduction: Various reduced derivatives depending on the specific reducing agent.
Substitution: Substituted phenyl derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
(5-Phenyl-4,5-dihydro-1,2-oxazol-3-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of (5-Phenyl-4,5-dihydro-1,2-oxazol-3-yl)methanol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The hydroxymethyl group can form hydrogen bonds, while the phenyl group can participate in π-π interactions, contributing to the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Hydroxymethyl)-5-phenyl-2-isoxazole: Similar structure but with an isoxazole ring.
3-(Hydroxymethyl)-5-phenyl-2-oxazoline: Similar structure but with an oxazoline ring.
3-(Hydroxymethyl)-5-phenyl-2-thiazoline: Similar structure but with a thiazoline ring.
Uniqueness
(5-Phenyl-4,5-dihydro-1,2-oxazol-3-yl)methanol is unique due to the presence of the isoxazoline ring, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C10H11NO2 |
|---|---|
Molekulargewicht |
177.20 g/mol |
IUPAC-Name |
(5-phenyl-4,5-dihydro-1,2-oxazol-3-yl)methanol |
InChI |
InChI=1S/C10H11NO2/c12-7-9-6-10(13-11-9)8-4-2-1-3-5-8/h1-5,10,12H,6-7H2 |
InChI-Schlüssel |
ZMJLEBRQBCXOFI-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(ON=C1CO)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-(4-iodo-1H-pyrazolo[3,4-b]pyridin-1-yl)benzenesulfonamide](/img/structure/B8604327.png)







